2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a methoxyphenol moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted phenols or piperazines.
Scientific Research Applications
2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol
- 4-(2-chlorobenzyl)-2-[(E)-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
Uniqueness
2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-4-6-15(19(18)24)13-21-23-11-9-22(10-12-23)14-16-5-2-3-7-17(16)20/h2-8,13,24H,9-12,14H2,1H3/b21-13+ |
InChI Key |
WNZKBKQWHZIYEZ-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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